molecular formula C11H18Cl2N2 B12272859 1-(2,3-dihydro-1H-indol-7-yl)propan-1-amine;dihydrochloride

1-(2,3-dihydro-1H-indol-7-yl)propan-1-amine;dihydrochloride

Cat. No.: B12272859
M. Wt: 249.18 g/mol
InChI Key: ABFJUUTXNGGPNA-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-indol-7-yl)propan-1-amine;dihydrochloride is a compound that belongs to the class of organic compounds known as indoles. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology. This compound is particularly interesting due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 1-(2,3-dihydro-1H-indol-7-yl)propan-1-amine;dihydrochloride, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid (MsOH) in methanol (MeOH), to yield the desired indole compound .

Industrial Production Methods

Industrial production methods for indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-indol-7-yl)propan-1-amine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(2,3-dihydro-1H-indol-7-yl)propan-1-amine;dihydrochloride has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-7-yl)propan-1-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives often bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-dihydro-1H-indol-7-yl)propan-1-amine;dihydrochloride is unique due to its specific indole structure, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities and therapeutic potentials, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H18Cl2N2

Molecular Weight

249.18 g/mol

IUPAC Name

1-(2,3-dihydro-1H-indol-7-yl)propan-1-amine;dihydrochloride

InChI

InChI=1S/C11H16N2.2ClH/c1-2-10(12)9-5-3-4-8-6-7-13-11(8)9;;/h3-5,10,13H,2,6-7,12H2,1H3;2*1H

InChI Key

ABFJUUTXNGGPNA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC2=C1NCC2)N.Cl.Cl

Origin of Product

United States

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